molecular formula C10H12F4Si B13688018 (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane

(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane

Cat. No.: B13688018
M. Wt: 236.28 g/mol
InChI Key: QUKMBMSEHRMSLM-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound characterized by the presence of a fluorinated aromatic ring and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl lithium with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

2-Fluoro-5-(trifluoromethyl)phenyl lithium+Trimethylsilyl chlorideThis compound\text{2-Fluoro-5-(trifluoromethyl)phenyl lithium} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} 2-Fluoro-5-(trifluoromethyl)phenyl lithium+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent control of reaction conditions are common practices to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although the presence of fluorine atoms may influence the reactivity.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include halides, alkoxides, and amines.

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a halide nucleophile would yield a halogenated aromatic compound.

Scientific Research Applications

Chemistry

In organic synthesis, (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is used as a building block for the introduction of fluorinated aromatic rings into target molecules. This is valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s fluorinated aromatic ring can enhance the metabolic stability and bioavailability of drug candidates. It is used in the design of fluorinated drugs with improved pharmacokinetic properties.

Industry

In materials science, this compound is used in the synthesis of fluorinated polymers and coatings, which exhibit high chemical resistance and low surface energy.

Mechanism of Action

The mechanism by which (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane exerts its effects is primarily through its chemical reactivity. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the introduction of other functional groups. The fluorinated aromatic ring provides unique electronic properties that can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenol
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenylboronic acid

Uniqueness

Compared to similar compounds, (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane offers the advantage of a trimethylsilyl group, which can be used as a protective group or a handle for further functionalization. This makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H12F4Si

Molecular Weight

236.28 g/mol

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]-trimethylsilane

InChI

InChI=1S/C10H12F4Si/c1-15(2,3)9-6-7(10(12,13)14)4-5-8(9)11/h4-6H,1-3H3

InChI Key

QUKMBMSEHRMSLM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)C(F)(F)F)F

Origin of Product

United States

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